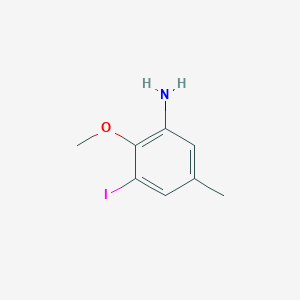

3-Iodo-2-methoxy-5-methylaniline

Description

Properties

Molecular Formula |

C8H10INO |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

3-iodo-2-methoxy-5-methylaniline |

InChI |

InChI=1S/C8H10INO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3 |

InChI Key |

CJIQJXYUAJMNFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxy-5-methylaniline typically involves the iodination of 2-methoxy-5-methylaniline. One common method is the Sandmeyer reaction, where the amino group of 2-methoxy-5-methylaniline is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methoxy-5-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products depend on the specific reaction and reagents used. For example, in a substitution reaction with sodium azide, the product would be 3-azido-2-methoxy-5-methylaniline.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Agents

3-Iodo-2-methoxy-5-methylaniline has been investigated for its role as a precursor in the synthesis of novel anticancer agents. Compounds derived from this structure have shown promise in inhibiting specific cancer cell lines, particularly those resistant to conventional therapies. For instance, derivatives of this compound have been evaluated for their activity against chronic myeloid leukemia, demonstrating significant growth inhibition in affected cell lines .

2. BCR-ABL Inhibitors

Research has indicated that modifications of this compound can lead to the development of potent BCR-ABL inhibitors, which are crucial for targeting mutations associated with chronic myeloid leukemia. These inhibitors have shown efficacy against both native and mutated forms of the BCR-ABL kinase, suggesting a potential therapeutic application in treating resistant leukemia cases .

Organic Synthesis

1. Building Block for Complex Molecules

The compound serves as a valuable building block in organic synthesis, particularly in the formation of more complex aromatic systems. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals. The iodinated structure facilitates further reactions such as cross-coupling reactions, which are essential in synthesizing complex organic compounds .

2. Synthesis of Functionalized Aromatic Compounds

this compound can be utilized in the synthesis of functionalized aromatic compounds through electrophilic aromatic substitution reactions. This property is particularly useful in developing new materials with desired electronic or optical properties, making it relevant in materials science .

Materials Science

1. Nanoparticle Formation

Recent studies have explored the incorporation of this compound into nanoparticle systems for biomedical applications. The compound's properties can enhance the stability and functionality of nanoparticles used for drug delivery and bioimaging applications. The interactions between the compound and metal ions can lead to the formation of metal-polyphenol networks, which are beneficial for therapeutic delivery systems .

2. Development of Sensors

The compound's chemical properties make it suitable for developing nanoscale sensors capable of detecting various biological and chemical entities. Its integration into sensor technology could facilitate advancements in diagnostics and environmental monitoring .

Case Studies

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxy-5-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Practical Considerations

- Proper PPE and ventilation are recommended.

- Stability : Iodo compounds are generally light-sensitive; storage in amber glass under inert atmospheres is advised, as indicated for similar reagents in .

Biological Activity

3-Iodo-2-methoxy-5-methylaniline is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction studies, toxicological assessments, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C10H12NIO and features a methoxy group, an iodine atom, and a methyl group on the aromatic ring. Its structure is significant as it influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound interacts with various biological macromolecules, which can lead to significant biological effects. Here are some key findings:

1. Interaction with Biological Macromolecules:

Studies have shown that the compound can interact with proteins and nucleic acids, potentially leading to alterations in cellular functions. For instance, its ability to form hydrogen bonds and pi-stacking interactions enhances its binding affinity to target biomolecules.

2. Antimicrobial Activity:

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Toxicological Profile:

Toxicological assessments indicate that the compound may possess hepatotoxicity, particularly in occupational settings where exposure levels are high. Case studies have reported instances of poisoning due to ingestion, highlighting the need for careful handling .

Table 1: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Protein Interaction | Significant binding affinity observed | |

| Antimicrobial | Effective against specific bacterial strains | |

| Hepatotoxicity | Cases of poisoning reported |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating a promising lead for further development in antimicrobial therapies.

Case Study 2: Toxicological Assessment

A cohort study involving workers exposed to dyes containing this compound revealed increased liver enzyme levels, suggesting potential hepatotoxic effects. This study underscores the importance of monitoring occupational exposure to this compound.

Research Findings

Recent research has focused on the synthesis and modification of this compound derivatives to enhance its biological activity while reducing toxicity. For example, modifications aimed at increasing solubility and bioavailability have shown promise in preclinical models .

Table 2: Modified Derivatives and Their Activities

| Derivative Name | Modification | Activity Observed |

|---|---|---|

| Derivative A | Increased solubility | Enhanced antimicrobial activity |

| Derivative B | Reduced toxicity | Lower hepatotoxicity |

Q & A

Q. What are the optimal synthetic routes for 3-Iodo-2-methoxy-5-methylaniline, and how can purity be maximized during synthesis?

- Methodological Answer : A two-step approach is recommended:

Methoxy Protection : Start with 2-methoxy-5-methylaniline. Protect the amine group using acetyl chloride to prevent undesired iodination side reactions.

Directed Iodination : Use iodine monochloride (ICl) in acetic acid at 0–5°C for regioselective iodination at the 3-position. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1).

- Purity Optimization : Post-synthesis, purify via column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Confirm purity (>97%) using HPLC (C18 column, acetonitrile:water 70:30, λ = 254 nm) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals at δ 6.85 (singlet, aromatic H-4), δ 3.82 (singlet, OCH₃), and δ 2.25 (singlet, CH₃).

- ¹³C NMR : Key peaks include δ 152.1 (C-I), δ 56.2 (OCH₃), and δ 21.5 (CH₃).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 263.98.

- Elemental Analysis : Validate C, H, N, and I content (±0.3% deviation) .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The C-I bond in this compound facilitates Suzuki-Miyaura couplings. Key considerations:

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variations in assay conditions. A systematic approach includes:

Standardize Assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., SB-202190 for kinase inhibition).

Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points (1 nM–100 µM).

Data Normalization : Express activity as % inhibition relative to vehicle controls.

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under argon to prevent photolytic/oxidative degradation.

- In Situ Stabilization : Add 0.1% BHT (butylated hydroxytoluene) during reactions to inhibit radical formation.

- Degradation Monitoring : Use LC-MS to detect breakdown products (e.g., deiodinated analogs) .

Key Considerations for Researchers

- Synthetic Reproducibility : Document reaction temperature and iodine source (e.g., ICl vs. NIS) to ensure consistency.

- Biological Assays : Pre-screen for cytotoxicity (e.g., MTT assay) before attributing activity to target engagement.

- Data Reporting : Include full spectral data (NMR, MS) in supplementary materials to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.